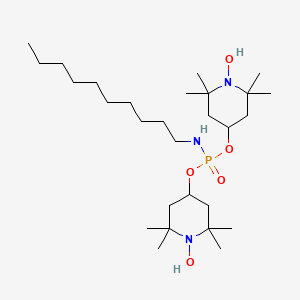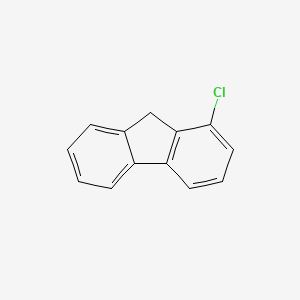
1-chloro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-9H-fluorene is an organic compound with the molecular formula C₁₃H₉Cl. It is a derivative of fluorene, where a chlorine atom is substituted at the 1-position of the fluorene ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-9H-fluorene can be synthesized through several methods. One common approach involves the chlorination of fluorene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction of this compound can yield fluorene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Various substituted fluorenes depending on the nucleophile used.
Oxidation: Fluorenone derivatives.
Reduction: Fluorene.
Scientific Research Applications
1-Chloro-9H-fluorene has been extensively studied for its applications in:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds
Mechanism of Action
The mechanism of action of 1-chloro-9H-fluorene varies depending on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In material science, its electronic properties are exploited to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
2,7-Dichloro-9H-fluorene: Another chlorinated derivative of fluorene with different substitution patterns.
9H-Fluoren-9-one: An oxidized form of fluorene with a ketone functional group.
Uniqueness: 1-Chloro-9H-fluorene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorene derivatives. This uniqueness makes it valuable in specific synthetic and material applications .
Properties
CAS No. |
28314-05-8 |
|---|---|
Molecular Formula |
C13H9Cl |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
1-chloro-9H-fluorene |
InChI |
InChI=1S/C13H9Cl/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2 |
InChI Key |
MYZIJBJPIHILLG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


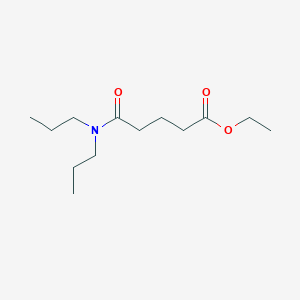
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

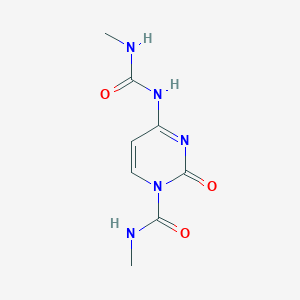
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
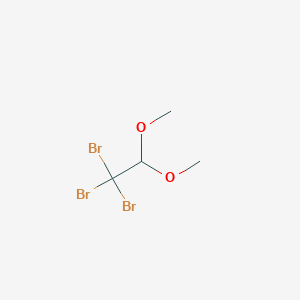
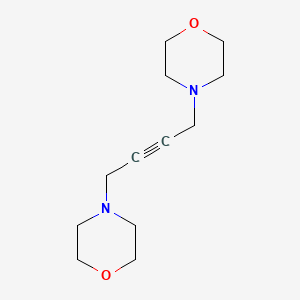
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)
![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)
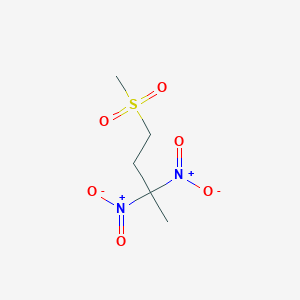

![1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one](/img/structure/B14006698.png)
